4-Methyl-2-(piperidin-1-yl)quinoline is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This particular compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and cancer. The molecular formula for this compound is , and it has a molecular weight of 226.32 g/mol. Its structure includes a quinoline core substituted with a piperidine ring and a methyl group, which contributes to its pharmacological properties .
4-Methyl-2-(piperidin-1-yl)quinoline is classified as an organic heterocyclic compound. It falls under the category of nitrogen-containing heterocycles, specifically quinolines and piperidines. These compounds are often synthesized for their potential therapeutic effects, including anti-cancer and anti-Alzheimer's activities. The compound can be sourced from various chemical suppliers, indicating its relevance in research settings .
The synthesis of 4-Methyl-2-(piperidin-1-yl)quinoline can be achieved through several methodologies:
The synthesis often involves the use of catalysts such as cetyltrimethylammonium bromide or L-proline, which enhance the efficiency of nucleophilic substitutions and other reactions involved in forming the quinoline structure .
The molecular structure of 4-Methyl-2-(piperidin-1-yl)quinoline features:
The structural representation can be denoted using SMILES notation as Cc1cc(nc2ccccc12)N3CCCCC3
.
Key structural data include:
4-Methyl-2-(piperidin-1-yl)quinoline can participate in various chemical reactions due to its functional groups:
The reactions typically require mild conditions and can be optimized through various catalytic systems or solvents, such as polyethylene glycol or organic solvents like dimethylformamide .
The mechanism of action for 4-Methyl-2-(piperidin-1-yl)quinoline primarily relates to its interaction with biological targets:
Relevant data regarding melting point, boiling point, and specific reactivity may vary based on synthesis methods and purity levels.
4-Methyl-2-(piperidin-1-yl)quinoline has several applications in scientific research:
This compound exemplifies the ongoing research into heterocyclic compounds that bridge synthetic chemistry and medicinal applications, highlighting its importance in contemporary drug discovery efforts.
Nucleophilic aromatic substitution (SNAr) is the cornerstone methodology for constructing the quinoline-piperidine bond in 4-methyl-2-(piperidin-1-yl)quinoline. This reaction proceeds via a bimolecular addition-elimination mechanism, where electron-deficient quinoline derivatives undergo nucleophilic attack by piperidine. The ortho-positioned methyl group at C4 significantly enhances electrophilicity through inductive effects, while halogen leaving groups (Cl, F) at C2 are preferentially displaced due to their ability to stabilize the anionic Meisenheimer intermediate [8].
Key mechanistic features include:
Quinoline Substrate | Leaving Group | Relative Rate (k_rel) | Activation ΔG⧧ (kJ/mol) |
---|---|---|---|
4-Methyl-2-fluoroquinoline | F | 1.00 | 92.4 |
4-Methyl-2-chloroquinoline | Cl | 0.31 | 96.8 |
2-Fluoroquinoline (no methyl) | F | 0.12 | 102.1 |
2-Chloro-6-nitroquinoline | Cl | 4.27 | 86.3 |
Conventional thermal SNAr synthesis of 4-methyl-2-(piperidin-1-yl)quinoline requires prolonged heating (6–24 hours at 80–120°C), often resulting in side products like N-alkylated quinolines or piperidine degradation. Microwave (MW) and ultrasound (US) techniques overcome these limitations through non-thermal energy transfer, enabling rapid, homogeneous activation of molecular collisions [5] [6] [7].
Microwave Optimization:
Ultrasound Mechanisms:
Method | Conditions | Time | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Conventional Heating | Toluene, 110°C, N₂ | 10 h | 72 | 15 (alkylated) |
Microwave | DMF, 150°C, 250 W | 25 min | 89 | <3 |
Ultrasound | EtOH, 40°C, 40 kHz | 6 min | 98 | None |
Deuterium incorporation at metabolically vulnerable sites of 4-methyl-2-(piperidin-1-yl)quinoline enhances pharmacokinetic stability without altering target affinity. Strategic deuteration focuses on C4-methyl groups and piperidinyl α-carbons—positions susceptible to cytochrome P450 oxidation [7].
Synthetic approaches include:
Metabolic studies in liver microsomes show:
Catalyst design and solvent selection critically influence SNAr efficiency, regioselectivity, and scalability for 4-methyl-2-(piperidin-1-yl)quinoline synthesis.
Catalytic Systems:
Solvent Effects:
Nucleophile Optimization:
Compound Name | Structure | Key Synthetic Method | Application Context |
---|---|---|---|
4-Methyl-2-(piperidin-1-yl)quinoline | C₁₅H₁₈N₂ | SNAr (thermal/MW/US) | Pharmacophore core |
4-(Trideuteriomethyl)-2-(piperidin-1-yl)quinoline | C₁₅H₁₅D₃N₂ | NaBD₄ reduction | Metabolic stability probes |
2-((4-Hydroxypiperidin-1-yl))-4-methylquinoline | C₁₅H₁₈N₂O | Ultrasound SNAr | Cholinesterase inhibitors |
4-Methyl-2-(1-(prop-2-yn-1-yl)piperidin-1-yl)quinoline | C₁₇H₂₀N₂ | PTC-assisted alkylation | Antimalarial hybrids |
6-Nitro-4-methyl-2-(piperidin-1-yl)quinoline | C₁₅H₁₇N₃O₂ | Pd/Cu-catalyzed SNAr | DHODH inhibitors |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7